molecular formula C22H27ClN2O4S B2874418 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941904-82-1

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2874418
CAS No.: 941904-82-1
M. Wt: 450.98
InChI Key: IJWPFURFNSMWOX-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941904-82-1) is a synthetic organic compound with a molecular formula of C22H27ClN2O4S and a molecular weight of 451.0 g/mol . This acetamide derivative features a piperidine ring core, a structural motif commonly investigated for its potential interactions with the central nervous system (CNS) . Piperidine-containing compounds are of significant interest in neuroscience research, particularly as ligands for monoamine transporters . Structural analogues of this compound, which share the piperidine and 4-chlorophenylsulfonyl groups, have been explored as atypical dopamine transporter (DAT) inhibitors . Such inhibitors are being studied in preclinical models for their potential to mitigate the reinforcing effects of psychostimulants, such as cocaine and methamphetamine, without exhibiting stimulant behaviors themselves . The molecular structure, which integrates a 4-methoxyphenethyl group, is also reminiscent of compounds designed for high affinity at neurological targets and improved metabolic stability . This combination of features makes this compound a valuable chemical tool for researchers in pharmacology and medicinal chemistry. It is intended for use in in vitro binding assays, metabolic stability studies in liver microsomes, and the investigation of structure-activity relationships (SAR) for novel CNS-active compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-29-20-9-5-17(6-10-20)13-14-24-22(26)16-19-4-2-3-15-25(19)30(27,28)21-11-7-18(23)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPFURFNSMWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure with a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique pharmacological properties.

  • Molecular Formula : C21H25ClN2O4S
  • Molecular Weight : 436.95 g/mol
  • IUPAC Name : 2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-methoxyphenethyl)acetamide

Research indicates that compounds with similar structures often exhibit significant interaction with various biological targets, including enzymes and receptors. The presence of the sulfonyl group is particularly noteworthy as it may enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Compounds with similar sulfonamide structures have shown antimicrobial properties. The presence of the chlorophenyl group may also contribute to enhanced activity against specific bacterial strains.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Anticancer Potential :
    • Similar compounds have demonstrated anticancer activity by inducing apoptosis in cancer cells. The structural motifs present in this compound could potentially interact with cancer cell signaling pathways.

Data Table: Comparative Biological Activities

Compound NameKey FeaturesBiological Activity
This compoundContains piperidine and sulfonyl groupsAntimicrobial, enzyme inhibition
2-(1-(4-fluorophenyl)sulfonyl)piperidin-2-yl-N-(2-(methylthio)phenyl)acetamideFluorine and methylthio groupsPotential enzyme inhibition
N-(4-methylphenyl)-N'-(4-chlorophenyl)ureaUrea derivative with similar aromatic groupsAnticancer activity
4-chloro-N-(3-fluoro-4-methylphenyl)benzamideBenzamide structure with similar substitutionsAntimicrobial properties

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies :
    • A study on compounds containing piperidine and sulfonamide groups revealed significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the piperidine ring can enhance efficacy.
  • Enzyme Inhibition Research :
    • Investigations into enzyme inhibition showed that derivatives of sulfonamides can effectively inhibit dihydropteroate synthase, leading to reduced bacterial growth in vitro.
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines indicated that compounds with similar structural features can induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Core Structure Key Substituents
Target Compound Piperidine-2-yl-acetamide 1-(4-Chlorophenyl)sulfonyl; N-(4-methoxyphenethyl)
W-18 () Piperidylidene-sulfonamide 1-(4-Nitrophenylethyl); 2-(4-Chlorophenyl)sulfonamide
W-15 () Piperidylidene-sulfonamide 1-(2-Phenylethyl); 4-Chlorophenylsulfonamide
AC-90179 () Piperidin-4-yl-acetamide N-(4-Methylbenzyl); 2-(4-Methoxyphenyl)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazinyl-acetamide 4-Methylphenylsulfonyl; N-(4-Fluorophenyl)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide () Piperidinyl-sulfonamide-phenylacetamide 4-Methylpiperidinylsulfonyl; 2-(4-Methoxyphenyl)

Key Observations :

  • The target compound shares a sulfonyl-piperidine scaffold with W-18 and W-15 but differs in the acetamide side chain (4-methoxyphenethyl vs. nitrophenylethyl or phenethyl) .
  • Piperazinyl analogs () demonstrate flexibility in sulfonyl group placement, which may influence pharmacokinetics .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Analogs

Compound Name Primary Target/Activity Potency/IC₅₀ (nM) Selectivity Notes
W-18 () Opioid receptors (putative) Not reported Structural similarity to fentanyl but unconfirmed activity
AC-90179 () 5-HT₂A inverse agonist 1.2 (5-HT₂A) No significant D₂ or H₁ receptor affinity
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide () Undisclosed (structural analog) N/A Designed for high-resolution crystallography
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Undisclosed (structural analog) N/A Likely CNS-targeted due to fluorophenyl group

Key Findings :

  • W-18 and W-15 : These compounds, structurally related to fentanyl, are hypothesized to act as opioid receptor agonists, though their exact binding affinities remain unverified .
  • AC-90179 : Demonstrates potent 5-HT₂A inverse agonism (IC₅₀ = 1.2 nM) without off-target effects on dopamine D₂ or histamine H₁ receptors, suggesting a favorable side-effect profile for psychiatric applications .
  • Target Compound: The 4-methoxyphenethyl group may confer serotonin receptor affinity, as seen in AC-90179, while the sulfonyl-piperidine moiety could enhance metabolic stability compared to non-sulfonylated analogs .

Structure-Activity Relationship (SAR) Analysis

Sulfonyl Group Position: Piperidine-1-sulfonyl (target compound) vs.

Aromatic Substituents :

  • 4-Chlorophenyl (target, W-18, W-15) enhances electron-withdrawing effects, possibly stabilizing receptor interactions.
  • 4-Methoxyphenyl (target, AC-90179) increases lipophilicity and may improve CNS penetration .

Acetamide Linkage : N-(4-methoxyphenethyl) in the target compound vs. N-benzyl in AC-90179 introduces a longer alkyl chain, which could modulate steric hindrance at the receptor site .

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